![molecular formula C14H16N2O B3015241 [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1293138-42-7](/img/structure/B3015241.png)
[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol
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Overview
Description
“[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol” is a compound that has been identified in the context of antimalarial research . It is a derivative of 1-(pyridin-4-yl)pyrrolidin-2-one . The compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .
Synthesis Analysis
The synthesis of this compound involves the use of PRS ATP-site binders . The pyrrolidine ring, a key feature of this compound, can be constructed from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Scientific Research Applications
Antileishmanial Agents
The quinoline and pyrrolidine moieties of this compound have been utilized in the synthesis of derivatives with potential as antileishmanial agents. These derivatives have shown efficacy against visceral leishmaniasis (VL), a severe parasitic disease. For instance, certain derivatives demonstrated significant in vitro antileishmanial activity and in vivo inhibition of parasite burden in infected mice . This suggests that “[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol” could serve as a starting point for developing new treatments for VL.
Drug Discovery Scaffold
The pyrrolidine ring, a component of this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to create biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound could be used to design new drugs with a variety of biological profiles.
Antitumor Activity
Research has indicated that derivatives of this compound have been evaluated for their antitumor activity. Specifically, studies have been conducted against human malignant melanoma cells, showcasing the potential of this compound in cancer research .
Inhibition of Aminoacyl-tRNA Synthetase
Derivatives of this compound have been studied for their ability to inhibit aminoacyl-tRNA synthetase (aPRS). This enzyme is crucial for protein synthesis, and its inhibition can lead to the development of therapeutic agents for various diseases .
Synthesis of Quinolin-2-Ones
The compound has been used in the synthesis of quinolin-2-ones, a class of compounds with a wide range of biological activities. These activities include antimicrobial, antifungal, and anticancer properties, making it a valuable compound in the synthesis of new bioactive molecules .
Structure-Activity Relationship (SAR) Studies
The unique structure of “this compound” allows for extensive SAR studies. These studies help understand how structural changes to the compound affect its biological activity, which is crucial for the rational design of new drugs .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to interact with various biological targets
Mode of Action
The mode of action of [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol is currently unknown. The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine structure have been reported to influence various biological activities
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and potentially improve the adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Future Directions
The future directions for “[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol” involve further optimization of the chemical series to achieve sufficient on-target selectivity . The compound represents a promising starting point for the identification of novel antimalarial prophylactic agents that selectively target Plasmodium PRS .
properties
IUPAC Name |
(1-quinolin-4-ylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-10-11-4-3-9-16(11)14-7-8-15-13-6-2-1-5-12(13)14/h1-2,5-8,11,17H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZBIAVQMTZVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=NC3=CC=CC=C32)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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